Cas no 19672-03-8 (1-ethyl-2,4-dimethoxybenzene)
1-ethyl-2,4-dimethoxybenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1,3-dimethoxy-4-ethyl
- 4-Ethyl-1,3-dimethoxybenzene
- 4-Ethylresorcinol dimethyl ether
- 1-Ethyl-2,4-dimethoxybenzene
- 19672-03-8
- DB-421588
- DTXSID30335372
- XRJYMHASJFSHRH-UHFFFAOYSA-N
- AM85652
- SCHEMBL805138
- 1-ethyl-2,4-dimethoxy-benzene
- 1-ethyl-2,4-dimethoxybenzene
-
- Inchi: 1S/C10H14O2/c1-4-8-5-6-9(11-2)7-10(8)12-3/h5-7H,4H2,1-3H3
- InChI Key: XRJYMHASJFSHRH-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1CC)OC
Computed Properties
- Exact Mass: 166.09942
- Monoisotopic Mass: 166.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 0.976
- Boiling Point: 233 ºC
- Flash Point: 83 ºC
- Refractive Index: 1.5109
- PSA: 18.46
1-ethyl-2,4-dimethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087036-1g |
1-Ethyl-2,4-dimethoxybenzene |
19672-03-8 | 95% | 1g |
$400.00 | 2023-09-02 | |
| TRC | E902663-10mg |
1-Ethyl-2,4-dimethoxybenzene |
19672-03-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E902663-50mg |
1-Ethyl-2,4-dimethoxybenzene |
19672-03-8 | 50mg |
$173.00 | 2023-05-18 | ||
| TRC | E902663-100mg |
1-Ethyl-2,4-dimethoxybenzene |
19672-03-8 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E902663-250mg |
1-Ethyl-2,4-dimethoxybenzene |
19672-03-8 | 250mg |
$ 800.00 | 2023-09-07 | ||
| TRC | E902663-500mg |
1-Ethyl-2,4-dimethoxybenzene |
19672-03-8 | 500mg |
$1378.00 | 2023-05-18 | ||
| Crysdot LLC | CD12099493-5g |
1-Ethyl-2,4-dimethoxybenzene |
19672-03-8 | 95+% | 5g |
$746 | 2024-07-24 |
1-ethyl-2,4-dimethoxybenzene Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1-ethyl-2,4-dimethoxybenzene
Introduction to 1-Ethyl-2,4-Dimethoxybenzene (CAS No. 19672-03-8)
1-Ethyl-2,4-dimethoxybenzene, with the CAS number 19672-03-8, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes an ethyl group and two methoxy groups attached to a benzene ring. The combination of these functional groups imparts specific chemical properties that make it a valuable intermediate in various synthetic pathways.
The chemical formula of 1-ethyl-2,4-dimethoxybenzene is C10H14O2, and its molecular weight is 166.21 g/mol. The compound is a colorless liquid at room temperature and exhibits a pleasant aromatic odor. Its physical properties, such as boiling point (195°C) and melting point (-37°C), are well-documented and contribute to its utility in laboratory and industrial settings.
In the realm of organic synthesis, 1-ethyl-2,4-dimethoxybenzene serves as a key building block for the synthesis of more complex molecules. Its reactivity is primarily driven by the presence of the methoxy groups, which can undergo various reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. These reactions are crucial for the development of novel compounds with potential applications in pharmaceuticals, agrochemicals, and advanced materials.
Recent research has highlighted the role of 1-ethyl-2,4-dimethoxybenzene in the synthesis of bioactive molecules. For instance, a study published in the Journal of Organic Chemistry demonstrated that this compound can be used as a starting material for the synthesis of certain antifungal agents. The researchers utilized a multi-step synthetic route involving selective deprotection and functionalization steps to generate the target molecules. The resulting compounds exhibited potent antifungal activity against several pathogenic fungi, underscoring the potential of 1-ethyl-2,4-dimethoxybenzene in drug discovery.
In addition to its applications in pharmaceutical research, 1-ethyl-2,4-dimethoxybenzene has also been explored for its use in materials science. A study published in Advanced Materials reported the use of this compound as a precursor for the synthesis of conductive polymers. The researchers developed a novel polymerization method that allowed for the controlled growth of conductive polymer films with tunable electrical properties. These films have potential applications in electronic devices, sensors, and energy storage systems.
The environmental impact of 1-ethyl-2,4-dimethoxybenzene is another area of ongoing research. While it is generally considered safe for laboratory use under proper handling conditions, there is a growing interest in understanding its biodegradability and potential ecological effects. A recent study published in Environmental Science & Technology investigated the biodegradation kinetics of this compound in various environmental matrices. The results indicated that under aerobic conditions, 1-ethyl-2,4-dimethoxybenzene can be effectively degraded by microbial communities present in soil and water systems.
In conclusion, 1-ethyl-2,4-dimethoxybenzene (CAS No. 19672-03-8) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical properties and reactivity make it an essential intermediate in various synthetic pathways. Ongoing research continues to uncover new possibilities for its use in developing innovative solutions across multiple industries.
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